N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine
Description
N-(4-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine, often referred to as Compound X , belongs to the class of phthalazin-1-amines. Its chemical structure consists of a phthalazin-1-amine core with various functional groups attached. Let’s explore its synthesis, reactions, applications, and more.
Properties
Molecular Formula |
C26H25ClN4O2S |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C26H25ClN4O2S/c1-18-9-10-19(17-24(18)34(32,33)31-15-5-2-6-16-31)25-22-7-3-4-8-23(22)26(30-29-25)28-21-13-11-20(27)12-14-21/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,30) |
InChI Key |
GLEZWKACPAWHRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)Cl)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X. One common approach involves the following steps:
Amination of Phthalazin-1-one: Start with phthalazin-1-one and react it with an amine (e.g., piperidine) to introduce the amino group.
Sulfonation: Next, sulfonate the amino group using a suitable reagent (e.g., chlorosulfonic acid) to form the sulfonamide.
Arylation: Introduce the 4-chlorophenyl group via an arylation reaction (e.g., Suzuki-Miyaura coupling).
Alkylation: Finally, alkylate the compound with a methyl group (e.g., using methyl iodide).
Industrial Production: In industry, Compound X is synthesized on a larger scale using optimized conditions. The process may involve continuous flow chemistry or batch reactions, depending on efficiency and yield requirements.
Chemical Reactions Analysis
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form a sulfoxide or sulfone.
Reduction: Reduction of the sulfonamide group yields the corresponding amine.
Substitution: The chlorine atom can be substituted with other groups (e.g., fluorine or bromine). Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major products:
- The sulfonamide form is crucial for its biological activity.
- Substituted derivatives may have altered properties.
Scientific Research Applications
Compound X finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its interactions with specific receptors or enzymes.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in material science or catalysis.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves binding to specific protein targets or modulating signaling pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Compound X stands out due to its unique combination of functional groups. Similar compounds include [Compound Y] and [Compound Z], but their distinct features set Compound X apart.
Remember that Compound X’s potential lies in its versatility and promising applications across scientific disciplines.
: Reference for Compound Y: DOI: 10.XXXX/XXXX : Reference for Compound Z: DOI: 10.XXXX/XXXX
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
